ent-Florfenicol Amine Hydrochloride
Description
Historical Development and Significance
The development of this compound traces its origins to the broader evolution of amphenicol antibiotics, which began with the discovery of chloramphenicol in the mid-20th century. Florfenicol itself was first approved for veterinary use in the European Union in 1995 as a synthetic antibiotic designed to overcome the limitations associated with chloramphenicol, particularly its toxicity concerns in human applications. The subsequent development of florfenicol amine and its enantiomeric forms, including this compound, emerged from intensive research efforts to understand the stereochemical requirements for optimal antimicrobial activity.
The historical significance of this compound lies in its role as a research tool for investigating the relationship between molecular chirality and biological activity. As researchers began to recognize the importance of stereochemistry in drug action, this compound became valuable for comparative studies examining how different enantiomeric forms interact with bacterial targets. The compound has proven particularly useful in studies of bacterial resistance mechanisms and the development of new antibacterial agents, contributing to our understanding of how structural modifications can influence antimicrobial efficacy.
The evolution from chloramphenicol to florfenicol and subsequently to its amine derivatives represents a systematic approach to pharmaceutical optimization. This progression demonstrates how medicinal chemists have addressed specific limitations while maintaining the core antimicrobial properties that make amphenicols effective against a broad spectrum of bacterial pathogens.
Relationship to Florfenicol and Amphenicol Class
This compound belongs to the amphenicol class of antibiotics, which includes chloramphenicol, thiamphenicol, azidamphenicol, and florfenicol. This class is characterized by a distinctive phenylpropanoid structure that enables binding to bacterial ribosomes and subsequent inhibition of protein synthesis. The amphenicol family shares a common mechanism of action, involving specific binding to the 50S ribosomal subunit of bacteria, which prevents peptide bond formation during translation.
Florfenicol, the parent compound of this compound, represents a fluorinated derivative of thiamphenicol. The key structural modification that distinguishes florfenicol from its predecessors is the replacement of a hydroxyl group with a fluorine atom at the C-3 position. This modification significantly reduces susceptibility to bacterial deactivation through acetylation, a common resistance mechanism that affects chloramphenicol and thiamphenicol.
The relationship between this compound and its parent compound is characterized by metabolic conversion pathways. In biological systems, florfenicol undergoes biotransformation through various pathways involving intermediate metabolites, ultimately yielding florfenicol amine as a major metabolite. The ent-enantiomer represents the opposite stereochemical configuration of the naturally occurring form, providing researchers with a valuable tool for studying stereoselectivity in biological processes.
| Compound | Molecular Formula | Key Structural Features | Primary Use |
|---|---|---|---|
| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | Nitro group, hydroxyl at C-3 | Historical antibiotic (limited use) |
| Thiamphenicol | C₁₂H₁₅Cl₂NO₅S | Methylsulfonyl group, hydroxyl at C-3 | Veterinary medicine |
| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | Fluorine at C-3, methylsulfonyl group | Veterinary medicine |
| This compound | C₁₀H₁₅ClFNO₃S | Amine group, fluorine, opposite chirality | Research applications |
Nomenclature and Chemical Classification
The systematic nomenclature of this compound reflects its complex stereochemical structure and chemical composition. According to International Union of Pure and Applied Chemistry naming conventions, the compound is designated as (αR)-α-[(1S)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride. This nomenclature specifically indicates the stereochemical configuration at each chiral center, which is crucial for distinguishing it from other enantiomeric forms.
The molecular formula C₁₀H₁₅ClFNO₃S represents the composition of the hydrochloride salt form, with a molecular weight of 283.75 g/mol. The compound is classified under the Chemical Abstracts Service registry number, facilitating its identification in chemical databases and regulatory documentation. Alternative nomenclature systems may refer to the compound as this compound or use structural descriptors that emphasize specific functional groups.
Chemical classification places this compound within several overlapping categories. Primarily, it belongs to the amphenicol class of antibiotics, characterized by their phenylpropanoid backbone and ribosome-targeting mechanism. From a stereochemical perspective, it is classified as an enantiomer, specifically the ent-form of florfenicol amine. The presence of the hydrochloride salt designation indicates its ionic form, which affects solubility properties and stability characteristics important for research applications.
The structural classification also encompasses its identity as an amine derivative, distinguished from the parent florfenicol by the presence of a primary amine group instead of the dichloroacetyl moiety. This structural modification significantly alters the compound's pharmacological properties and metabolic behavior, making it valuable for understanding structure-activity relationships within the amphenicol series.
Stereochemical Importance in Research
The stereochemical aspects of this compound hold particular significance in contemporary pharmaceutical research, as chirality profoundly influences biological activity and molecular interactions. The compound possesses two defined stereocenters, resulting in specific three-dimensional arrangements that determine its binding affinity and selectivity for biological targets. The ent-designation indicates that this enantiomer has the opposite absolute configuration compared to the naturally occurring or typically synthesized form of florfenicol amine.
Stereochemical studies utilizing this compound have contributed to understanding how molecular chirality affects antimicrobial activity. Research has demonstrated that different enantiomers of bioactive compounds can exhibit dramatically different biological effects, ranging from enhanced activity to complete loss of function. In the context of amphenicol antibiotics, stereochemical investigations help elucidate the precise spatial requirements for effective ribosomal binding and protein synthesis inhibition.
The compound serves as an essential tool in comparative enantiomeric studies, allowing researchers to investigate stereoselective interactions with bacterial ribosomes and resistance mechanisms. These investigations have revealed important insights into the three-dimensional structure of the ribosomal binding site and how subtle changes in molecular orientation can influence antimicrobial efficacy. Such studies are particularly valuable for developing new antibiotics with improved stereochemical optimization.
Contemporary research applications of this compound extend to investigating biosynthetic pathways and enzymatic processes that exhibit enantioselectivity. The compound's unique stereochemical properties make it valuable for studying how biological systems distinguish between different enantiomeric forms and how this selectivity can be exploited for therapeutic advantage. Furthermore, its use in resistance mechanism studies helps researchers understand how bacteria might develop different responses to various stereoisomers of antimicrobial agents.
| Research Application | Stereochemical Significance | Key Findings |
|---|---|---|
| Ribosomal binding studies | Spatial orientation requirements | Enhanced understanding of binding site geometry |
| Resistance mechanism analysis | Differential enantiomeric responses | Insights into stereoselective resistance development |
| Biosynthetic pathway investigation | Enzymatic enantioselectivity | Characterization of stereospecific biotransformation |
| Drug development optimization | Structure-activity relationships | Improved design strategies for chiral antibiotics |
Properties
CAS No. |
1391054-08-2 |
|---|---|
Molecular Formula |
C10H15ClFNO3S |
Molecular Weight |
283.742 |
IUPAC Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Synonyms |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:
Synthesis of Florfenicol:
Conversion to Amine: The florfenicol is then subjected to reductive amination to introduce the amine group, resulting in florfenicol amine.
Formation of Hydrochloride Salt: The final step involves the reaction of florfenicol amine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .
Scientific Research Applications
Treatment of Bacterial Infections
ent-Florfenicol Amine Hydrochloride is utilized in veterinary medicine for its antibacterial properties. It is particularly effective against pathogens that cause respiratory and enteric infections in livestock. The compound acts by inhibiting protein synthesis in bacteria, making it a crucial tool for managing diseases such as bovine respiratory disease (BRD) caused by Mannheimia haemolytica and Pasteurella multocida .
Pharmacokinetics and Residue Studies
Research has demonstrated the pharmacokinetic profile of this compound in various animal tissues. A study involving bulls administered with florfenicol showed that the compound could cross biological barriers effectively, achieving therapeutic concentrations in plasma and seminal fluid . Additionally, the metabolite florfenicol amine is monitored as a residue marker due to its significant presence post-administration, with maximum residue limits established for food safety .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-Life (Intravenous) | Short |
| Half-Life (Intramuscular) | Increased |
| Maximum Concentration | Achieved in seminal plasma |
| Residue Marker | Florfenicol Amine |
Detection Methods
Various methods have been developed for detecting residues of this compound in animal-derived food products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been validated for quantifying this compound in tissues and fluids. For instance, a study reported a detection limit of 1 μg/kg using acetonitrile extraction followed by HPLC-MS analysis .
Case Study 1: Residue Depletion in Poultry
A study focused on the depletion of florfenicol and its amine metabolite in chicken eggs demonstrated the effectiveness of this compound in treating infections while monitoring residue levels to ensure consumer safety. The research involved administering florfenicol to broiler chickens and subsequently analyzing egg samples for antibiotic residues using HPLC . Results indicated significant residual levels that decreased over time, emphasizing the importance of withdrawal periods before slaughter or egg collection.
Case Study 2: Aquaculture Applications
In aquaculture, this compound is applied to treat bacterial diseases in fish. A study highlighted its use against Aeromonas hydrophila, which causes significant losses in fish farming. The pharmacokinetics were assessed through tissue sampling and subsequent analysis showed effective concentration levels that correlated with therapeutic outcomes . This application underscores the compound's versatility across different animal sectors.
Mechanism of Action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is similar to that of florfenicol and other related antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between ent-Florfenicol Amine Hydrochloride and its analogs:
Key Observations :
- Potency : Florfenicol exhibits superior potency over Thiamphenicol and Chloramphenicol against Gram-negative bacteria due to its fluorine substitution, which enhances membrane penetration . ent-Florfenicol Amine HCl’s potency remains under investigation, with preliminary data suggesting reduced efficacy compared to Florfenicol in veterinary pathogens.
- Toxicity: Chloramphenicol’s association with aplastic anemia led to its restricted use, whereas Florfenicol and Thiamphenicol show safer profiles.
Pharmacokinetic and Metabolic Differences
- Metabolism : Florfenicol is metabolized to Florfenicol Amine in vivo, which retains antibacterial activity. The ent-Florfenicol Amine enantiomer, however, may undergo stereoselective metabolism, leading to divergent half-lives or metabolite profiles .
- Resistance : Florfenicol resists acetylation by bacterial chloramphenicol acetyltransferases (CATs), a common resistance mechanism against Chloramphenicol. Whether ent-Florfenicol Amine HCl shares this advantage requires further study.
Regulatory and Research Status
- Current studies focus on its stereochemical impact on antibiotic resistance and synergy with other drugs .
- Florfenicol : Widely approved for veterinary applications (e.g., bovine respiratory disease, aquaculture) under USP standards .
Q & A
Q. What is the mechanism of action of ent-Florfenicol Amine Hydrochloride in inhibiting bacterial growth?
this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This mechanism is conserved across florfenicol derivatives and requires validation via in vitro ribosomal binding assays or bacterial growth inhibition studies using strains with defined ribosomal mutations . For methodological rigor, pair these assays with controls like thiamphenicol (a structurally similar antibiotic) to confirm specificity.
Q. How can researchers address solubility challenges when formulating this compound for in vitro studies?
The compound’s crystalline structure and high water solubility (due to its hydrochloride salt form) make it suitable for aqueous buffers. For consistent dissolution, prepare stock solutions in deionized water or phosphate-buffered saline (pH 7.4) at concentrations ≤10 mg/mL, followed by sterile filtration (0.22 µm). Validate solubility via spectrophotometric absorbance at 265 nm and compare against a standard curve .
Q. What analytical methods are recommended for quantifying this compound purity in research samples?
Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid in water) and UV detection at 225 nm. For confirmation, employ LC-MS (ESI+ mode) to verify the molecular ion peak at m/z 358.21 (C₁₂H₁₄Cl₂FNO₄S). Cross-reference with certified reference standards (e.g., Florfenicol Amine Standard, CAS 76639-93-5) to ensure accuracy .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and purity?
Key variables include:
- pH control : Maintain pH 4–5 during hydrochloride salt formation to prevent decomposition.
- Temperature : Conduct reactions at 0–5°C to minimize side products.
- Catalyst selection : Use NaBH₃CN for selective amine reduction, as described in analogous fluorinated amine syntheses . Post-synthesis, purify via recrystallization in ethanol/water (1:1 v/v) and validate purity using ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .
Q. What strategies resolve contradictions in reported MIC values for this compound across bacterial strains?
Discrepancies may arise from strain-specific efflux pumps or ribosomal mutations. To address this:
- Perform orthogonal assays : Combine broth microdilution (CLSI guidelines) with time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Use genomic sequencing of resistant strains to identify ribosomal RNA (rrn) mutations or upregulated efflux genes (e.g., floR).
- Apply statistical tools like Bland-Altman analysis to evaluate inter-laboratory variability in MIC measurements .
Q. How do fluorination and hydrochloride salt formation impact ent-Florfenicol Amine’s pharmacokinetic profile in in vivo models?
Fluorine enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. To evaluate:
- Conduct comparative studies between free base and salt forms using murine models. Measure plasma half-life (t₁/₂) via LC-MS/MS.
- Assess tissue distribution in organs (e.g., liver, kidneys) using radiolabeled ¹⁸F analogs and PET imaging.
- Corrogate findings with in vitro cytochrome P450 inhibition assays to predict drug-drug interactions .
Q. What experimental designs are recommended to assess this compound’s off-target effects in eukaryotic cells?
- Mitochondrial toxicity : Measure ATP production (luciferase-based assays) in mammalian cell lines (e.g., HepG2) after 24-hour exposure.
- Ribosomal selectivity : Use cryo-EM to compare binding affinities for bacterial 50S vs. mitochondrial 28S subunits.
- Transcriptomic profiling : Apply RNA-seq to identify differentially expressed genes in human cells treated with sublethal doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
